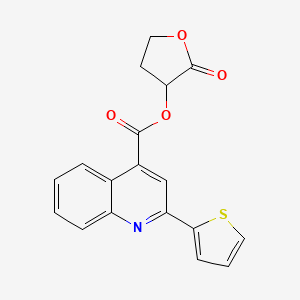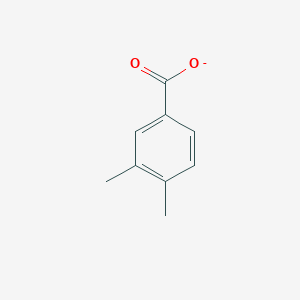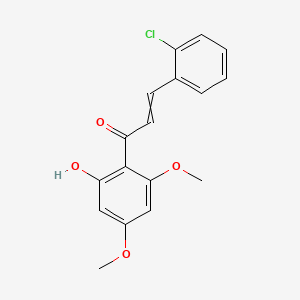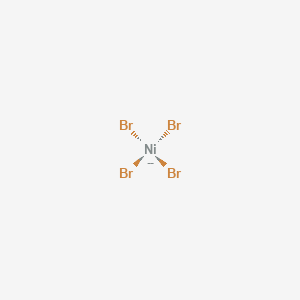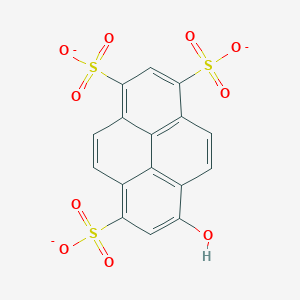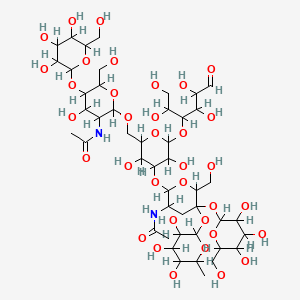
Lacto-N-fucoheptaose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lacto-N-fucoheptaose is a heptasaccharide found in human breast milk. It consists of D(+)-galactose, D(+)-glucose, L(-)-fucose, and N-acetyl-D(+)-glucosamine in a 3:1:1:2 ratio. The glucose residue is at the reducing end of the oligosaccharide . This compound is part of the human milk oligosaccharides (HMOs), which play a crucial role in the health and development of infants by supporting immune function and promoting the growth of beneficial gut bacteria .
准备方法
Synthetic Routes and Reaction Conditions: Lacto-N-fucoheptaose can be synthesized through enzymatic methods. One approach involves the use of glycosyltransferases to sequentially add monosaccharide units to a lactose core. The enzymes used include fucosyltransferases and glucosaminyltransferases, which catalyze the addition of fucose and N-acetylglucosamine residues, respectively .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Engineered strains of Escherichia coli or Bacillus subtilis are used to produce the compound in large quantities. These strains are modified to overexpress the necessary glycosyltransferases and to optimize the supply of nucleotide sugars, which are the substrates for the glycosylation reactions .
化学反应分析
Types of Reactions: Lacto-N-fucoheptaose undergoes various chemical reactions, including:
Glycosylation: The addition of sugar moieties to form more complex oligosaccharides.
Hydrolysis: The breakdown of the oligosaccharide into its monosaccharide components.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar residues, altering the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Requires glycosyltransferases and nucleotide sugars (e.g., GDP-fucose, UDP-glucose).
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Oxidation and Reduction: Various chemical oxidants and reductants can be used, depending on the desired modification.
Major Products:
Glycosylation: Produces more complex oligosaccharides.
Hydrolysis: Yields monosaccharides such as galactose, glucose, fucose, and N-acetylglucosamine.
Oxidation and Reduction: Results in modified oligosaccharides with altered functional groups.
科学研究应用
Lacto-N-fucoheptaose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: Investigated for its role in modulating the gut microbiota and its potential prebiotic effects.
Medicine: Studied for its potential to prevent infections by pathogenic bacteria and viruses, as well as its role in promoting immune function in infants.
Industry: Used in the production of functional foods and infant formula to mimic the beneficial effects of human milk oligosaccharides
作用机制
Lacto-N-fucoheptaose exerts its effects primarily through interactions with the gut microbiota and the immune system. It serves as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, this compound can directly interact with pathogens, preventing their adhesion to the gut epithelium and reducing the risk of infections .
相似化合物的比较
Lacto-N-fucopentaose I (LNFP I): Another fucosylated human milk oligosaccharide with similar prebiotic and antimicrobial properties.
Lacto-N-neotetraose (LNnT): A tetrasaccharide that also supports gut health and immune function.
2’-Fucosyllactose (2’-FL): The most abundant fucosylated HMO in human milk, known for its prebiotic and anti-infective properties
Uniqueness: Lacto-N-fucoheptaose is unique due to its specific structure and the presence of multiple fucose and N-acetylglucosamine residues. This structure allows it to interact with a broader range of gut bacteria and pathogens, providing a wider range of health benefits compared to other HMOs .
属性
CAS 编号 |
56501-25-8 |
|---|---|
分子式 |
C46H78N2O35 |
分子量 |
1219.1 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)81-38-19(9-54)77-42(22(48-13(3)56)39(38)82-45-34(70)31(67)26(62)17(7-52)75-45)83-40-27(63)20(78-46(35(40)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-33(69)30(66)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI 键 |
BSVXHMSSYKYLNT-SYJKWMCZSA-N |
SMILES |
CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O |
Key on ui other cas no. |
56501-25-8 |
物理描述 |
Solid |
同义词 |
lacto-N-fucoheptaose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


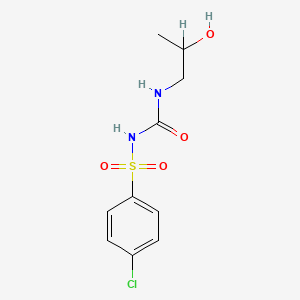
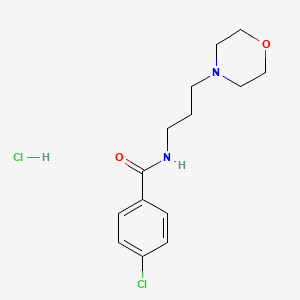
![4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1227845.png)
![3-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]-N-[2-(2-methyl-1-piperidinyl)ethyl]propanamide](/img/structure/B1227848.png)
![1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea](/img/structure/B1227850.png)
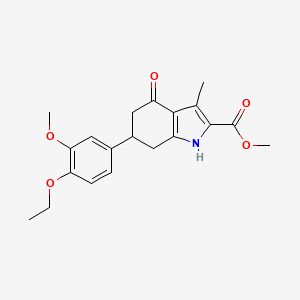
![3-[(4-Methylanilino)methyl]-1,3-benzoxazol-2-one](/img/structure/B1227852.png)
![2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1227853.png)
